molecular formula C19H25N3O2S2 B4584431 N-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

N-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B4584431
M. Wt: 391.6 g/mol
InChI Key: YGXQNKZITCQLQO-UHFFFAOYSA-N
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Description

N-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound featuring a thiadiazole ring, a cyclohexane carboxamide group, and a 4-methylphenoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the 4-Methylphenoxyethyl Group: This step involves the reaction of the thiadiazole intermediate with 4-methylphenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Cyclohexanecarboxamide Group: The final step involves the coupling of the substituted thiadiazole with cyclohexanecarboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially leading to the formation of amines.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.

    Materials Science: Its unique structural features make it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole ring and carboxamide group. These interactions may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]cyclohexanecarboxamide: This compound shares the 4-methylphenoxyethyl group and cyclohexanecarboxamide moiety but has a benzimidazole ring instead of a thiadiazole ring.

    N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]cycloheptanecarboxamide: Similar to the previous compound but with a cycloheptane ring.

Uniqueness

The presence of the thiadiazole ring in N-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide distinguishes it from other similar compounds. This ring imparts unique electronic and steric properties, potentially leading to different biological activities and chemical reactivity.

Properties

IUPAC Name

N-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S2/c1-14-7-9-16(10-8-14)24-11-12-25-13-17-21-22-19(26-17)20-18(23)15-5-3-2-4-6-15/h7-10,15H,2-6,11-13H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXQNKZITCQLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCSCC2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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N-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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N-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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N-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Reactant of Route 5
N-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

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